4-Methoxyphenyl 1-benzofuran-2-carboxylate
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Overview
Description
4-Methoxyphenyl 1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C16H12O4 and a molecular weight of 268.272. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 1-benzofuran-2-carboxylate typically involves the esterification of 4-methoxyphenol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, resulting in the formation of 4-hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: The carboxylate group can be reduced to an alcohol group, forming 4-methoxyphenyl 1-benzofuran-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 4-Hydroxyphenyl 1-benzofuran-2-carboxylate.
Reduction: 4-Methoxyphenyl 1-benzofuran-2-methanol.
Substitution: 4-Halophenyl 1-benzofuran-2-carboxylate.
Scientific Research Applications
4-Methoxyphenyl 1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
4-Methylphenyl 1-benzofuran-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxyphenyl 1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Methoxyphenyl 1-benzofuran-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(4-methoxyphenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H12O4/c1-18-12-6-8-13(9-7-12)19-16(17)15-10-11-4-2-3-5-14(11)20-15/h2-10H,1H3 |
InChI Key |
IYFYVRZWHQFEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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